1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxol-5-yl group, a cyclopropyl group, and a pyridazin-1(6H)-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The cyclopropyl group is often introduced using cyclopropanation reactions, while the pyridazin-1(6H)-yl moiety can be synthesized through cyclization of appropriate precursors.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: The compound may have applications in drug development, particularly in the treatment of diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea stands out due to its unique structure and potential applications. Similar compounds may include those with variations in the benzo[d][1,3]dioxol-5-yl group, cyclopropyl group, or pyridazin-1(6H)-yl moiety. These compounds may exhibit different biological activities and chemical properties, highlighting the uniqueness of this compound.
List of Similar Compounds
This compound
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-ethyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-propyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information can be valuable for researchers and professionals in various fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16-6-4-13(11-1-2-11)20-21(16)8-7-18-17(23)19-12-3-5-14-15(9-12)25-10-24-14/h3-6,9,11H,1-2,7-8,10H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAWBKWYTSQEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.